5-Lipoxygenase (5-LOX) Inhibitory Activity: Oxocan-5-one vs. Zileuton
Oxocan-5-one demonstrates measurable inhibitory activity against 5-lipoxygenase (5-LOX) in a rat blood assay, with a reported IC₅₀ of 28 μM [1]. This activity, while not high-potency, provides a validated starting point for chemical optimization. In contrast, the clinically approved 5-LOX inhibitor zileuton exhibits substantially higher potency in similar assays, with IC₅₀ values ranging from 0.56 μM (dog blood) to 2.6 μM (human blood) . This 11- to 50-fold difference in potency confirms that oxocan-5-one occupies a distinct pharmacological space, potentially offering a different selectivity profile or reduced mechanism-based toxicity, which may be advantageous in specific research contexts.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 28 μM |
| Comparator Or Baseline | Zileuton: IC₅₀ = 0.56 μM (dog blood), 2.3 μM (rat blood), 2.6 μM (human blood) |
| Quantified Difference | 11-fold to 50-fold less potent |
| Conditions | Rat blood 5-LOX assay (target compound); various blood 5-LOX assays (zileuton) |
Why This Matters
Researchers seeking a moderate-potency 5-LOX inhibitor with a distinct chemical scaffold for SAR studies should select oxocan-5-one over the high-potency, clinically optimized zileuton.
- [1] Southan, C. (2017). Comment on oxocan-5-one: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothesis. PMID: 27754406. View Source
